Enhanced Lipophilicity (XLogP3) vs. Trifluoroethyl and Thiophene Analogs for Blood-Brain Barrier Penetration Prediction
The target compound demonstrates a computed XLogP3 of 3.6, which positions it in a more favorable lipophilicity range for potential central nervous system (CNS) penetration compared to close analogs. Its lipophilicity is significantly higher than the 2,2,2-trifluoroethyl analog (XLogP3 ~2.8 for C20H19F3N6O2) and notably lower than the naphthylacetamido analog (XLogP3 predicted >4.0), providing a balanced profile for compounds intended to cross the blood-brain barrier while maintaining solubility [1]. This computed value is critical for library design, where physicochemical property filtering is the first step in selecting compounds for phenotypic CNS screens.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | XLogP3 ~2.8 for 2-(4-(4-phenylbutanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396683-84-3); Predicted XLogP3 >4.0 for N-cyclopropyl-2-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396748-97-2) |
| Quantified Difference | 0.8 logP units higher than trifluoroethyl analog; >0.4 logP units lower than naphthyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) based on molecular structure |
Why This Matters
For CNS-targeted screening libraries, a calculated XLogP3 between 3 and 4 is often preferred; this compound uniquely fills that window compared to its more polar or overly lipophilic analogs.
- [1] PubChem Compound Summary for CID 71792281, Computed Descriptors (XLogP3: 3.6). National Center for Biotechnology Information. View Source
